1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride

Description

Systematic IUPAC Name and Alternative Chemical Designations

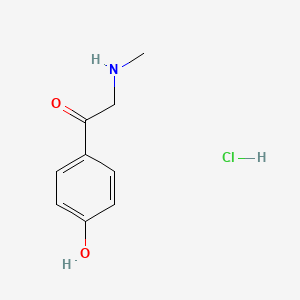

The compound is systematically named 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride under IUPAC guidelines. This nomenclature reflects its structure: a phenyl ring substituted with a hydroxyl group at the para-position (4-hydroxyphenyl), an ethanone backbone with a ketone at position 1, and a methylamino group (-NHCH₃) at position 2. The hydrochloride salt form is denoted by the suffix "hydrochloride."

Alternative designations include:

- 4'-Hydroxy-2-(methylamino)acetophenone hydrochloride

- 1-(4-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride

- Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1)

These synonyms are frequently used in chemical databases and research literature to describe the compound.

Molecular Formula and Crystallographic Data

Molecular Formula

The molecular formula of the compound is C₉H₁₂ClNO₂ , with a molecular weight of 201.65 g/mol . The base structure (without the hydrochloride counterion) corresponds to C₉H₁₁NO₂ (molecular weight: 165.19 g/mol).

Crystallographic Data

While direct crystallographic data for this specific hydrochloride salt are limited, structural analogs provide insight into its likely solid-state behavior. For example:

- The parent compound, 4'-hydroxy-2-(methylamino)acetophenone, exhibits planarity between the aromatic ring and the ethanone moiety.

- Related hydrochloride salts, such as 3-(chloromethyl)-4-hydroxyacetophenone, crystallize in monoclinic systems with space group P2₁/n and unit cell parameters a = 5.8438 Å, b = 18.5756 Å, c = 12.2148 Å, and β = 95.116°.

- Hydrogen bonding between the hydroxyl group, amine, and chloride ion likely stabilizes the crystal lattice, as observed in similar phenolic derivatives.

Table 1: Hypothetical Crystallographic Parameters (Based on Analogs)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.8–6.2 |

| b (Å) | 18.5–19.0 |

| c (Å) | 12.2–12.5 |

| β (°) | 95–97 |

| Z | 4 |

Stereochemical Considerations and Chiral Center Analysis

The compound contains one chiral center at the second carbon of the ethanone backbone (C2), where the methylamino group (-NHCH₃) is attached. This results in two enantiomers:

- (R)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride

- (S)-1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride

Key Stereochemical Features:

- Synthetic Routes : Most standard syntheses yield a racemic mixture unless chiral catalysts or enantioselective methods are employed.

- Impact of Salt Formation : The hydrochloride salt does not alter the chirality of the molecule but influences crystallographic packing via ionic interactions.

- Analytical Characterization : Chiral HPLC or polarimetry would be required to resolve and quantify enantiomers, though such data are not widely reported for this compound.

Table 2: Chiral Center Properties

| Property | Description |

|---|---|

| Hybridization of C2 | sp³ |

| Bond Angles (C2) | ~109.5° (tetrahedral geometry) |

| Enantiomeric Excess | Typically racemic in synthetic batches |

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGNVJPOAYAVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886927 | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-68-6 | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis from 2-Chloro-4-(2-chloroacetyl)phenyl Ester and Methylamine

One common route to synthesize 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride involves the nucleophilic substitution of a chloroacetyl phenyl ester with methylamine, followed by hydrochloride salt formation.

- Starting materials: Acetic acid derivative (2-chloro-4-(2-chloroacetyl)phenyl ester) and methylamine.

- Reaction: The chloroacetyl group undergoes nucleophilic substitution by methylamine, forming the amino ketone intermediate.

- Salt formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in methanol or similar solvents.

- Purification: Crystallization from appropriate solvents like isopropyl alcohol or methanol to yield the hydrochloride salt as a solid.

This method is supported by chemical property data indicating a melting point of 261–263 °C for the hydrochloride salt, confirming its purity and crystalline nature.

Bromination and Amination Route via 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one

A detailed synthetic procedure involves the preparation of the amino ketone via bromination followed by amination:

- Bromination: 4-hydroxyacetophenone is brominated to form 2-bromo-1-(4-hydroxyphenyl)ethan-1-one.

- Amination: The brominated intermediate is reacted with methylamine (40% aqueous solution) in a solvent such as acetonitrile at controlled temperatures (18–35 °C) for several hours.

- Isolation: The reaction mixture is filtered and washed with solvents (acetonitrile, water, methanol) to isolate the free base.

- Hydrochloride salt formation: Treatment of the free base with 3 M HCl in methanol at room temperature for 10 minutes, followed by filtration and washing with methyl tert-butyl ether (MTBE) to obtain the hydrochloride salt.

- Yield and characterization: Yields of approximately 70–85% are reported with off-white solid products. NMR data confirm the structure.

Resolution and Purification via Salt Formation and pH Adjustment

In processes involving racemic mixtures or related phenylephrine analogs, resolution techniques are used:

- Base treatment: Racemic phenylephrine hydrochloride is suspended in methanol and treated with solid sodium hydroxide to liberate free base.

- Salt formation: The free base is reacted with chiral acids such as R-naproxen to form diastereomeric salts.

- Filtration and washing: Crystalline salts are filtered and washed with methanol.

- pH manipulation: The filtrate is acidified to pH ~2 with hydrochloric acid, followed by concentration and treatment with ammonia solution to precipitate the desired enantiomeric base.

- Drying: The solid is dried under vacuum at 40 °C.

- Yields: Typical yields range from 29.5% to 37.6% for isolated enantiomers.

While this method is more focused on chiral resolution, the general principles of salt formation and pH control apply to the preparation of hydrochloride salts of amino ketones such as this compound.

Alternative Condensation and Reduction Methods (Related Compounds)

Some patented processes describe condensation of substituted hydroxypropiophenones with amines under reflux in alcohol solvents (methanol, ethanol), followed by reduction and salt formation steps:

- Condensation: React 4'-hydroxypropiophenone derivatives with methylamine or other amines in methanol or ethanol under reflux.

- Hydrogen bromide management: Evolved hydrogen bromide is removed by inert gas flow and water traps.

- Solvent management: Minimal solvent use in bromination, with additional solvent added during condensation and reduction.

- Salt isolation: The hydrochloride salt is isolated by crystallization from alcohols or mixed solvents.

Though this method is described for related amino alcohols, the principles are applicable for preparing amino ketone hydrochlorides such as the target compound.

Summary Table of Preparation Methods

Detailed Research Findings

- The bromination-then-amination approach (Method 2) is widely used for its straightforward steps and relatively high yield. The reaction is performed at mild temperatures, and the final hydrochloride salt is isolated by crystallization, ensuring high purity.

- The resolution method (Method 3) is essential when enantiomeric purity is required, involving salt formation with chiral acids and pH-controlled precipitation.

- The nucleophilic substitution of chloroacetyl esters (Method 1) provides a direct route to the amino ketone but requires careful control of reaction conditions to avoid side reactions.

- The condensation and reduction method (Method 4) offers an alternative synthetic route, especially useful for structurally related compounds and scalable industrial processes.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, contributing to its analgesic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and biological activities.

Key Structural and Functional Insights

Position of Hydroxyl Group :

- The target compound’s 4-hydroxyphenyl group contrasts with Phenylephrine’s 3-hydroxyphenyl substitution. This positional difference alters receptor binding profiles: 4-hydroxyphenyl derivatives may favor β-adrenergic interactions, while 3-hydroxyphenyl analogs (e.g., Phenylephrine) target α₁-receptors .

Backbone Modifications: Replacing the ethanone group with ethanol (as in Phenylephrine) introduces a chiral center, enhancing stereoselective binding to adrenergic receptors .

Amino Group Substitutions: Methylamino vs. amino groups: Methylation (as in the target compound) reduces metabolic degradation by monoamine oxidase (MAO) compared to unmethylated analogs (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanone HCl), which are more rapidly inactivated . Ethylamino substituents (Hexedrone) further enhance lipid solubility and bioavailability .

Halogen vs.

Complex Amido Derivatives: The β-adrenergic activity observed in 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamido]ethanone HCl underscores the role of amide linkages in stabilizing receptor interactions and enhancing potency .

Activité Biologique

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride, commonly known as tyramine hydrochloride , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.65 g/mol . The compound features a hydroxyphenyl group and a methylamino group attached to an ethanone backbone, which contributes to its biological activity .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) . These enzymes are crucial in neurotransmission and physiological regulation, making the compound a candidate for treating cognitive disorders like Alzheimer's disease .

- Neuromodulatory Effects : Tyramine has been shown to modulate neurotransmitter release, particularly dopamine and norepinephrine, which are vital for attention, movement, and reward processing .

Enzyme Inhibition Studies

The following table summarizes the enzyme inhibition potency of this compound against AChE and CA:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 5.2 | |

| Carbonic Anhydrase | Non-competitive | 10.8 |

These values indicate that the compound exhibits significant inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Studies

A recent study evaluated the effects of tyramine hydrochloride on cognitive function in animal models. The findings indicated that administration of the compound improved memory retention and learning capabilities in mice subjected to cognitive impairment models. The observed effects were attributed to enhanced cholinergic signaling due to AChE inhibition .

Structural Similarities and Comparative Analysis

Several compounds share structural similarities with this compound. The following table highlights these compounds along with their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one | Hydroxy group at position 3 | Different enzyme inhibition profile |

| Ifenprodil (1-(4-Hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol) | Additional piperidine moiety | Potent neuroprotective effects |

| 2-Amino-1-(2-hydroxyphenyl)ethanone | Amino group instead of methylamino | Different biological activities |

These comparisons illustrate how slight modifications in structure can lead to variations in biological activity and therapeutic potential.

Q & A

Q. What are the validated synthetic routes for 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via condensation of 4-hydroxyphenylacetone with methylamine, followed by HCl salt formation. Key steps include:

- Intermediate synthesis : 2-Chloro-1-(4-hydroxyphenyl)ethanone () is a common precursor. Reacting this with methylamine under controlled pH (7–8) yields the free base, which is then treated with HCl to form the hydrochloride salt.

- Yield optimization : Use anhydrous solvents (e.g., ethanol or THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate:methanol 9:1). Typical yields range from 60–75% .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

Q. How should stability studies be designed to assess the compound under various storage conditions?

Methodological Answer:

- Protocol :

- Store samples at 25°C/60% RH (ambient), 4°C (refrigerated), and -20°C (long-term).

- Analyze degradation via HPLC at 0, 1, 3, and 6 months.

- Key findings : The hydrochloride salt is hygroscopic; store in desiccated, light-protected containers (). Degradation products include oxidative byproducts (e.g., quinones), detectable via LC-MS .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) and 0.1% diethylamine to separate enantiomers ().

- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol:water (9:1). Synephrine hydrochloride (a structural analog) crystallizes in the monoclinic P2 space group ().

Q. How can computational modeling predict metabolic pathways and receptor interactions?

Methodological Answer:

- Metabolism prediction : Use Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., N-demethylation or hydroxylation). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

- Docking studies : Model interactions with adrenergic receptors (e.g., α1A) using AutoDock Vina. The methylamino group forms hydrogen bonds with Asp113, while the 4-hydroxyphenyl moiety engages in π-π stacking ().

Q. How should researchers address contradictions in pharmacological data (e.g., agonist vs. antagonist activity)?

Methodological Answer:

- Assay design :

- Use cell lines overexpressing specific receptors (e.g., CHO-K1/α1A) to isolate targets.

- Compare cAMP accumulation (agonist) vs. calcium mobilization (antagonist) assays.

- Case study : Synephrine analogs show β3-adrenergic agonism in fat cells but α1 antagonism in vascular tissues. Context-dependent activity necessitates tissue-specific models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.